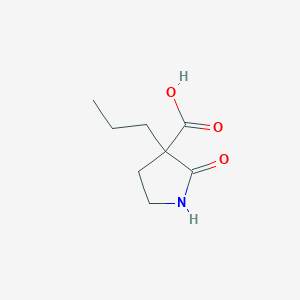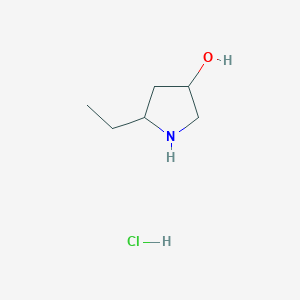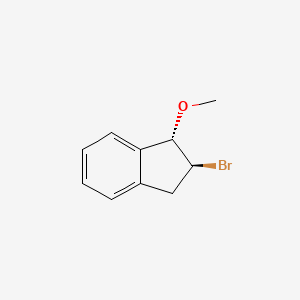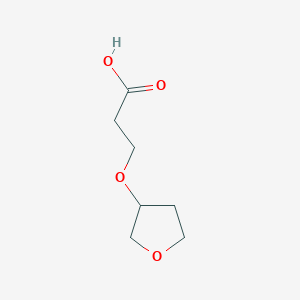![molecular formula C26H23NO4 B12309252 rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)
rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2R)-2-{4-[({[(9H-芴-9-基)甲氧基]羰基}氨基)甲基]苯基}环丙烷-1-羧酸是一种合成的有机化合物。其特征在于存在一个环丙烷环、一个苯基和一个芴甲氧羰基 (Fmoc) 保护基。由于其稳定性和反应性,该化合物通常用于肽合成。
准备方法
合成路线和反应条件
rac-(1R,2R)-2-{4-[({[(9H-芴-9-基)甲氧基]羰基}氨基)甲基]苯基}环丙烷-1-羧酸的合成通常涉及多个步骤:
环丙烷环的形成: 环丙烷环可以通过西蒙斯-史密斯反应形成,其中锌铜偶联物与二碘甲烷和烯烃反应。
苯基的引入: 苯基可以通过傅-克烷基化反应引入。
Fmoc 基团的连接: Fmoc 基团在三乙胺等碱的存在下使用芴甲氧羰基氯引入。
工业生产方法
该化合物的工业生产可能涉及类似的步骤,但针对大规模合成进行了优化。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯基上,导致形成酚衍生物。
还原: 还原反应可以靶向环丙烷环,将其转化为更稳定的环己烷环。
取代: Fmoc 基团可以通过亲核取代反应被其他保护基或官能团取代。
常用试剂和条件
氧化: 如高锰酸钾或三氧化铬在酸性条件下的试剂。
还原: 使用钯碳的催化氢化。
取代: 如氢化钠或碳酸钾在极性非质子溶剂中的碱。
主要产物
氧化: 酚衍生物。
还原: 环己烷衍生物。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
化学
肽合成: 该化合物由于其稳定的 Fmoc 保护基,被用作肽合成的构建模块。
有机合成: 它作为更复杂有机分子的合成中间体。
生物学
蛋白质工程: 用于合成修饰的肽和蛋白质,用于研究目的。
医药
药物开发: 在肽类药物的开发中具有潜在的应用。
工业
材料科学: 用于合成具有特定性质的新型材料。
作用机理
该化合物主要通过其在肽合成中的反应性发挥作用。Fmoc 基团在合成过程中保护氨基,可以在温和的碱性条件下去除,从而允许氨基酸的顺序添加。环丙烷环为肽结构提供刚性,影响其生物活性。
作用机制
The compound exerts its effects primarily through its reactivity in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The cyclopropane ring provides rigidity to the peptide structure, influencing its biological activity.
相似化合物的比较
类似化合物
- rac-(1R,2R)-2-{4-[({[(9H-芴-9-基)甲氧基]羰基}氨基)甲基]苯基}环己烷-1-羧酸
- rac-(1R,2R)-2-{4-[({[(9H-芴-9-基)甲氧基]羰基}氨基)甲基]苯基}环戊烷-1-羧酸
独特性
- 结构刚性: 与环己烷和环戊烷环相比,环丙烷环提供更高的刚性。
- 反应性: Fmoc 基团的存在使其非常适合肽合成,提供稳定性和易于去除。
本文详细介绍了 rac-(1R,2R)-2-{4-[({[(9H-芴-9-基)甲氧基]羰基}氨基)甲基]苯基}环丙烷-1-羧酸,涵盖了其合成、反应、应用以及与类似化合物的比较。
属性
分子式 |
C26H23NO4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-11-9-16(10-12-17)14-27-26(30)31-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) |
InChI 键 |
XJKYYUMIPCYFGO-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)
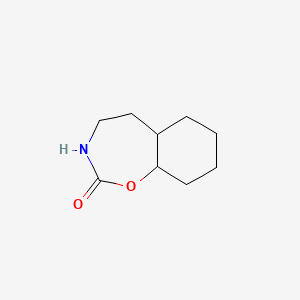
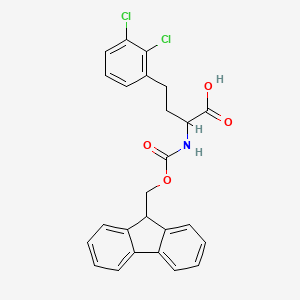

![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)
